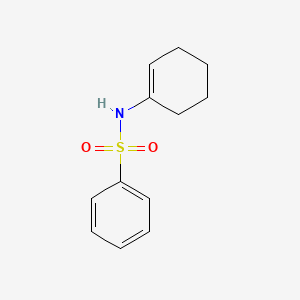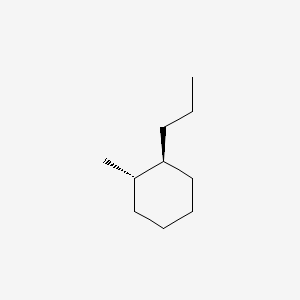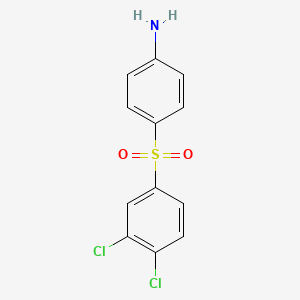
2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of a nitro group (-NO2) attached to a carbon atom. The compound also contains an acetate ester group, which is derived from acetic acid. The (1S) notation indicates the stereochemistry of the molecule, specifying the spatial arrangement of atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) typically involves the nitration of cyclohexene followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reagents and conditions used.
Substitution: The acetate ester group can be hydrolyzed to form the corresponding alcohol using aqueous base or acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aqueous sodium hydroxide, hydrochloric acid.
Major Products Formed
Oxidation: 2-Cyclohexen-1-amine,3-nitro-.
Reduction: 2-Cyclohexen-1-ol,3-amino-.
Substitution: 2-Cyclohexen-1-ol,3-nitro-.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the acetate ester group can undergo hydrolysis to release the active alcohol form. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2-Cyclohexen-1-ol,3-nitro-: Lacks the acetate ester group.
2-Cyclohexen-1-amine,3-nitro-: Contains an amine group instead of an alcohol group.
2-Cyclohexen-1-ol,3-amino-: Contains an amino group instead of a nitro group.
Uniqueness
2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) is unique due to the combination of its nitro group, acetate ester group, and specific stereochemistry. This combination of functional groups and stereochemistry can result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C8H11NO4 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
[(1S)-3-nitrocyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C8H11NO4/c1-6(10)13-8-4-2-3-7(5-8)9(11)12/h5,8H,2-4H2,1H3/t8-/m0/s1 |
InChIキー |
ONOJNBFKHFHZAF-QMMMGPOBSA-N |
異性体SMILES |
CC(=O)O[C@H]1CCCC(=C1)[N+](=O)[O-] |
正規SMILES |
CC(=O)OC1CCCC(=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)


![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)


![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)


![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)


